molecular formula C12H15NO3S B6594208 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 944559-46-0

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Cat. No. B6594208
CAS RN: 944559-46-0
M. Wt: 253.32 g/mol
InChI Key: ZCMCSYZGDZAHMF-AATRIKPKSA-N
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Description

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, also known as EMPTC, is an organic compound with the chemical formula C14H19NO2S. It belongs to the thiazole family of heterocyclic organic compounds that contain a sulfur atom and a nitrogen atom in its ring structure. The IUPAC name for this compound is ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ . This indicates the molecular structure of the compound, including the positions of the atoms and the types of bonds between them .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is 253.32 . The compound is expected to have high GI absorption and is not a P-gp substrate . It is also predicted to be soluble .

Scientific Research Applications

Synthesis and Transformations

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and related derivatives have been a subject of interest in synthetic chemistry. For instance, one study detailed the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This transformation involved reactions with aromatic amines and monosubstituted hydrazines, yielding substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Spectroscopic Characterization and Crystallography

Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized through FTIR and NMR spectroscopy. Its crystallographic behavior was examined through X-ray diffraction method and further analyzed using DFT quantum chemical methods. This study also explored the molecular geometry and MEP map, confirming hydrogen bonding sites in the molecule (Haroon et al., 2018).

Antimalarial Activity

In the realm of medicinal research, derivatives of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate have been investigated for their potential medicinal applications. For example, a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potentials against plasmodium falciparum. Two compounds specifically showed significant antimalarial activity and were further analyzed for their binding interactions and inhibitory concentration through docking studies (Makam et al., 2014).

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a close derivative, has been modified and synthesized for antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationship was analyzed through 3D-QSAR analysis, providing insights into the antimicrobial potential of these compounds (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCSYZGDZAHMF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

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